
Dimethyl 2,2'-(sulphonylbis(methylene))bis(3-oxoacetoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] is a chemical compound with the molecular formula C12H18O8S and a molecular weight of 322.33 g/mol. This compound is characterized by the presence of two acetoacetate groups linked by a sulfonylbis(methylene) bridge. It is primarily used in various chemical reactions and research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] typically involves the reaction of dimethyl acetoacetate with a sulfonylbis(methylene) precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The acetoacetate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in further biochemical reactions. The sulfonylbis(methylene) bridge plays a crucial role in stabilizing the compound and facilitating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl acetoacetate: A simpler analog with similar reactivity but lacking the sulfonylbis(methylene) bridge.
Diethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate]: An analog with ethyl groups instead of methyl groups.
Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxobutanoate]: A structurally similar compound with slight variations in the acetoacetate groups.
Uniqueness
Dimethyl 2,2’-[sulfonylbis(methylene)]bis[3-oxoacetoacetate] is unique due to its specific structural features, including the sulfonylbis(methylene) bridge and the presence of two acetoacetate groups. These characteristics confer distinct reactivity and stability, making it valuable in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
3179-29-1 |
|---|---|
Molekularformel |
C12H18O8S |
Molekulargewicht |
322.33 g/mol |
IUPAC-Name |
methyl 2-[(2-methoxycarbonyl-3-oxobutyl)sulfonylmethyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H18O8S/c1-7(13)9(11(15)19-3)5-21(17,18)6-10(8(2)14)12(16)20-4/h9-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
MDQHSYAMTJHGHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CS(=O)(=O)CC(C(=O)C)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



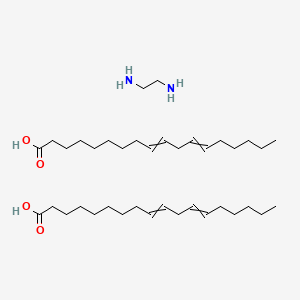

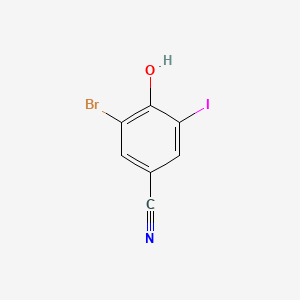
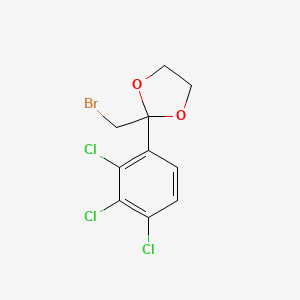

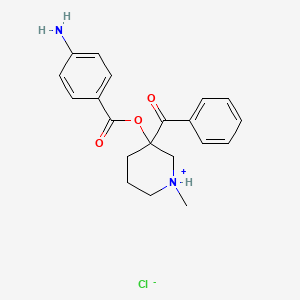
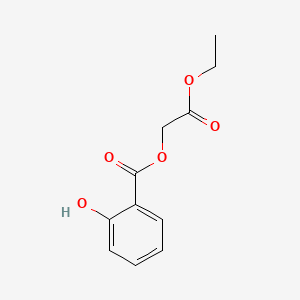
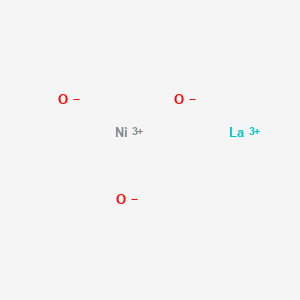
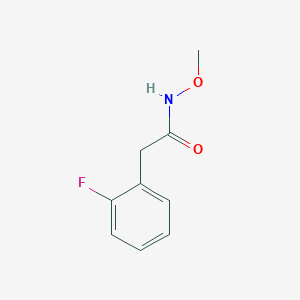
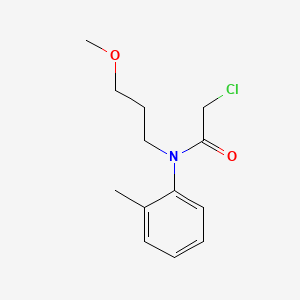
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)


